molecular formula C15H12O B100922 5H-Dibenzo(a,d)cycloheptene-10,11-oxide CAS No. 16145-11-2

5H-Dibenzo(a,d)cycloheptene-10,11-oxide

Cat. No. B100922
CAS RN: 16145-11-2
M. Wt: 208.25 g/mol
InChI Key: RDZGDBJFHDKEDD-UHFFFAOYSA-N
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Description

5H-Dibenzo[a,d]cycloheptene-10,11-oxide is a chemical compound that has been used in the synthesis of cyclotribenzylenes . It is also known to function as a calmodulin inhibitor, affecting various crucial cellular processes .


Synthesis Analysis

The synthesis of 5H-Dibenzo[a,d]cycloheptene-10,11-oxide involves a 1,3-Dipolar cycloaddition of 5-diazo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene with 2,5-dimethyl-1,4-benzoquinone . This reaction gives the less stable conformer of 10′,11′-dihydro-1,4-dimethylspiro[bicyclo[4.2.0]hept-3-ene-7,5′-(5′H-dibenzo[a,d]cycloheptene)]-2,5-dione (α-conformer) via a conformationally retained nitrogen extrusion from the sterically congested indazole adduct .


Molecular Structure Analysis

The molecular structure of 5H-Dibenzo[a,d]cycloheptene-10,11-oxide is complex. The cycloheptene ring moieties adopt considerably strained twist-boat conformations . The dihedral angles (θ) of the –CH2CH2– bridge are 77.1 and 27.3°, respectively .


Chemical Reactions Analysis

At 100 °C, the α-conformer undergoes a one-way conformational inversion to the more stable twist-boat conformer (β-conformer) with an almost gauche angle of θ = 55.5° . A kinetic study of the thermal inversion exhibited a small dependency on the quinone substituents as well as negligible solvent effects, providing the transition energy of 127 kJ mol –1 .

Scientific Research Applications

Molecular Structure and Energetics

5H-Dibenzo(a,d)cycloheptene-10,11-oxide, also known as dibenzosuberane, has been studied for its molecular structure and energetics. Research combining experimental calorimetric techniques and high-level computational calculations has provided insights into its molecular structure and the standard molar enthalpy of formation in the gaseous phase at 298.15 K (Miranda, Matos, Morais, & Liebman, 2011).

Reactivity and Enzymatic Hydration

Studies have examined the reactivity of 5H-Dibenzo(a,d)cycloheptene-10,11-oxide, particularly its rate of hydration catalyzed by rabbit liver microsomal epoxide hydrolase compared to other epoxides. This research provides insights into its kinetic parameters and enzyme interactions (Bellucci, Chiappe, Marioni, & Simonelli, 1989).

Use as a Protecting Group

The compound has been explored as a potential protecting group for amines, amino-acids, alcohols, thiols, and carboxylic acids in peptide chemistry. Its stability in acidic media and ease of cleavage under mild conditions make it a valuable candidate for such applications (Pless, 1976).

Transannular Reactions

Transannular reactions involving 5H-Dibenzo(a,d)cycloheptene derivatives have been studied, revealing pathways to synthesize various derivatives and explore their potential applications in chemical synthesis (Dobson, Davis, Hartung, & Manson, 1968).

Synthesis and Applications

Research into the synthesis of 5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid and related compounds has been conducted, focusing on reactions involving inductively destabilized carbonium ions. This provides insights into the synthetic versatility of the compound (Horning & Muchowski, 1968).

Future Directions

The future directions for research on 5H-Dibenzo[a,d]cycloheptene-10,11-oxide could involve further exploration of its photophysical properties , as well as its potential applications in the synthesis of other compounds . Additionally, more research could be conducted to fully understand its mechanism of action as a calmodulin inhibitor .

properties

IUPAC Name

3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1,4,7,9,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)15-14(12)16-15/h1-6H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZGDBJFHDKEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C2C1=C3C(=C4CC=CC=C4C2)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167153
Record name 5H-Dibenzo(a,d)cycloheptene-10,11-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Dibenzo(a,d)cycloheptene-10,11-oxide

CAS RN

16145-11-2
Record name 5H-Dibenzo(a,d)cycloheptene-10,11-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016145112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Dibenzo(a,d)cycloheptene-10,11-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2
Citations
G Bellucci, C Chiappe, F Marioni, C Simonelli - Xenobiotica, 1989 - Taylor & Francis
1. The rate of hydration of 5H-dibenzo[a, d]cycloheptene 10,11-oxide catalysed by rabbit liver microsomal epoxide hydrolase has been compared with that of the acyclic analogue cis-…
Number of citations: 4 www.tandfonline.com
G Bellucci, C Chiappe, F Marioni, MG Cabiddu… - Gazzetta chimica …, 1993 - arpi.unipi.it
The HClO4-catalyzed hydrolysis of (+/-)-2-methyl-5H-dibenzo[a,d]cycloheptene 10,11-oxide, 2, has been investigated by HPLC in THF-water and compared with the microsomal …
Number of citations: 2 arpi.unipi.it

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